1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole
Overview
Description
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H17ClN6S and its molecular weight is 348.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone that regulates a wide range of physiological processes, including metabolism and immune response .
Mode of Action
The compound interacts with 11β-HSD1 through hydrogen bond interactions . The presence of the 1,2,4-triazole ring and the chlorobenzyl sulfanyl group in the compound allows it to form strong hydrogen bonds with the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of cortisone to cortisol .
Biochemical Pathways
By inhibiting 11β-HSD1, the compound affects the glucocorticoid pathway . This results in a decrease in the levels of cortisol, which can have downstream effects on various physiological processes, including glucose metabolism, lipid metabolism, and immune response .
Result of Action
The inhibition of 11β-HSD1 and the subsequent decrease in cortisol levels can have several effects at the molecular and cellular levels. It can lead to a decrease in glucose production, a reduction in lipid accumulation, and a modulation of immune response . These effects can potentially be beneficial in the treatment of conditions such as metabolic syndrome and chronic inflammatory diseases .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and its ability to interact with 11β-HSD1 . Moreover, the presence of other molecules in the environment can also influence the compound’s action by competing for the same binding site on the enzyme .
Biochemical Analysis
Biochemical Properties
1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid metabolism . The interaction between this compound and 11β-HSD1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its catalytic activity . Additionally, this compound can interact with various proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence protein structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of 11β-HSD1 by this compound can lead to altered glucocorticoid levels within cells, affecting the expression of glucocorticoid-responsive genes . This can result in changes in cellular metabolism, including alterations in glucose and lipid metabolism. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to inhibition or activation of their functions. The binding of this compound to the active site of 11β-HSD1 results in the inhibition of the enzyme’s catalytic activity, thereby reducing the conversion of inactive cortisone to active cortisol . This inhibition can modulate the levels of glucocorticoids in the body, impacting various physiological processes. Additionally, the compound’s interaction with other proteins and enzymes can lead to changes in their activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of 11β-HSD1 and prolonged alterations in gene expression and cellular metabolism . These long-term effects highlight the importance of considering the temporal aspects of this compound’s activity in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit 11β-HSD1 activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects. Therefore, careful consideration of dosage is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within cells. The metabolic pathways of this compound are complex and involve multiple steps, highlighting the need for detailed studies to fully understand its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles is mediated by specific targeting signals and post-translational modifications, which direct its localization. The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity within cells.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6S/c1-15(2,22-10-17-9-18-22)13-19-20-14(21(13)3)23-8-11-4-6-12(16)7-5-11/h4-7,9-10H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJQIBGHMVEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(N1C)SCC2=CC=C(C=C2)Cl)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112091 | |
Record name | 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-40-4 | |
Record name | 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339009-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-[5-[[(4-Chlorophenyl)methyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]-1-methylethyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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